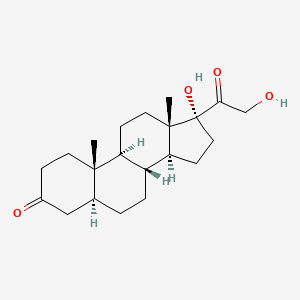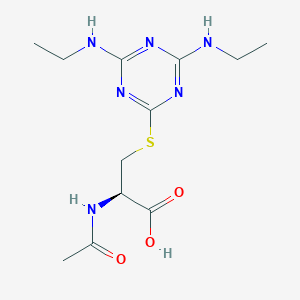
(R)-2-Acetamido-3-((4,6-bis(ethylamino)-1,3,5-triazin-2-yl)thio)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Simazine mercapturate is a derivative of simazine, a triazine herbicide widely used for controlling broad-leaved weeds and annual grasses. Simazine mercapturate is formed through the conjugation of simazine with mercapturic acid, a process that typically occurs in biological systems as a detoxification mechanism. This compound is of interest due to its environmental persistence and potential impacts on both ecosystems and human health.
準備方法
Synthetic Routes and Reaction Conditions
Simazine mercapturate can be synthesized through the reaction of simazine with mercapturic acid. The synthesis involves the following steps:
Preparation of Simazine: Simazine is synthesized from cyanuric chloride and ethylamine in an aqueous solution.
Conjugation with Mercapturic Acid: Simazine is then reacted with mercapturic acid under controlled conditions to form simazine mercapturate. The reaction conditions include maintaining a neutral pH and a temperature range of 20-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of simazine mercapturate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Simazine: Large-scale synthesis of simazine using industrial reactors with temperature control systems.
Conjugation Process: The conjugation of simazine with mercapturic acid is carried out in large reaction vessels with continuous monitoring of pH and temperature to ensure consistent product quality.
化学反応の分析
Types of Reactions
Simazine mercapturate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert simazine mercapturate back to its parent compounds.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives.
科学的研究の応用
Simazine mercapturate has several scientific research applications:
Environmental Chemistry: Studied for its persistence in soil and water, and its impact on microbial communities.
Toxicology: Used in studies to understand its detoxification pathways and potential health effects.
Analytical Chemistry: Employed as a standard in the development of analytical methods for detecting triazine herbicides in environmental samples.
Biochemistry: Investigated for its interactions with enzymes involved in detoxification processes.
作用機序
Simazine mercapturate exerts its effects primarily through its interaction with biological detoxification pathways. The compound is formed when simazine is conjugated with glutathione, followed by further processing to mercapturic acid derivatives. This detoxification process involves enzymes such as glutathione S-transferases, which facilitate the conjugation reaction . The resulting mercapturic acid derivatives are then excreted from the body, reducing the toxic effects of the parent compound.
類似化合物との比較
Similar Compounds
Atrazine Mercapturate: Another triazine herbicide derivative formed through similar detoxification pathways.
Propazine Mercapturate: A derivative of propazine, sharing similar chemical properties and detoxification mechanisms.
Uniqueness
Simazine mercapturate is unique due to its specific formation from simazine and its distinct environmental and biological impacts. Unlike atrazine and propazine mercapturates, simazine mercapturate has been shown to have different persistence and degradation profiles in soil and water .
Conclusion
Simazine mercapturate is a significant compound in environmental and toxicological studies due to its formation from a widely used herbicide and its potential impacts on ecosystems and human health. Understanding its preparation, chemical reactions, and applications can provide valuable insights into its behavior and effects in various contexts.
特性
分子式 |
C12H20N6O3S |
|---|---|
分子量 |
328.39 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C12H20N6O3S/c1-4-13-10-16-11(14-5-2)18-12(17-10)22-6-8(9(20)21)15-7(3)19/h8H,4-6H2,1-3H3,(H,15,19)(H,20,21)(H2,13,14,16,17,18)/t8-/m0/s1 |
InChIキー |
CSQCJPSBEYLCBK-QMMMGPOBSA-N |
異性体SMILES |
CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NCC |
正規SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


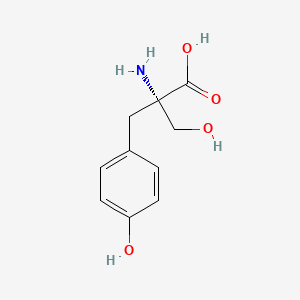
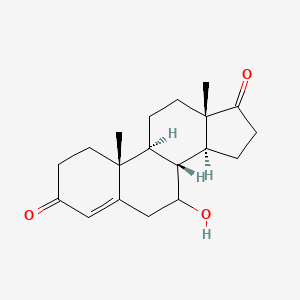
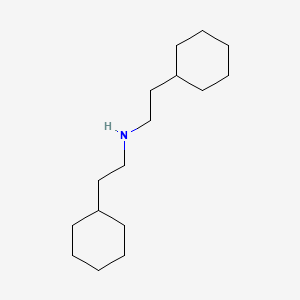
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)

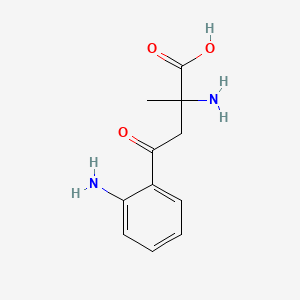
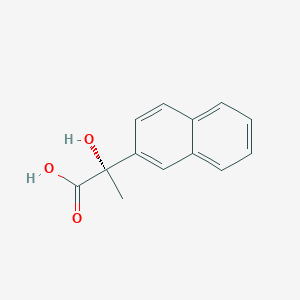
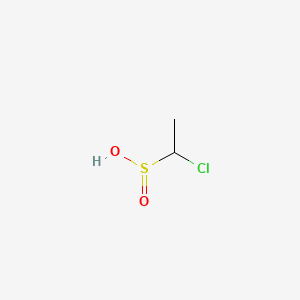
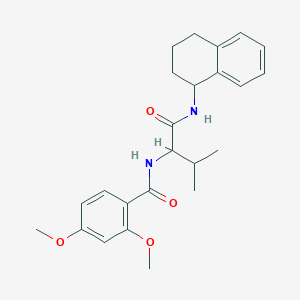
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
